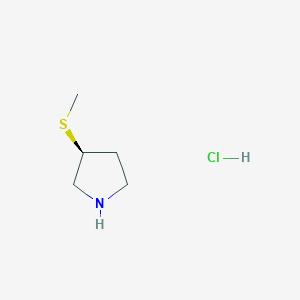
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the pyrrolidine ring, and it is commonly used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylsulfanyl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a suitable methylsulfanyl donor reacts with a pyrrolidine derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
化学反应分析
Types of Reactions
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
作用机制
The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their function .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,4-dione derivatives: These compounds share the pyrrolidine core structure but differ in their functional groups.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but contain an additional nitrogen atom in the ring.
Uniqueness
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H12ClNS |
|---|---|
分子量 |
153.67 g/mol |
IUPAC 名称 |
(3S)-3-methylsulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChI 键 |
RMHJTLBXRRAZMY-JEDNCBNOSA-N |
手性 SMILES |
CS[C@H]1CCNC1.Cl |
规范 SMILES |
CSC1CCNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)


![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
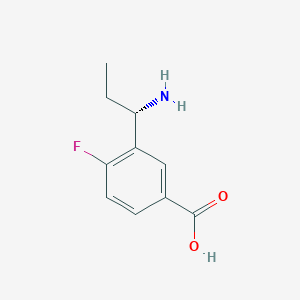

![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
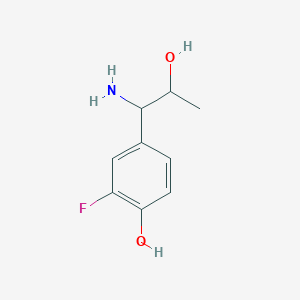
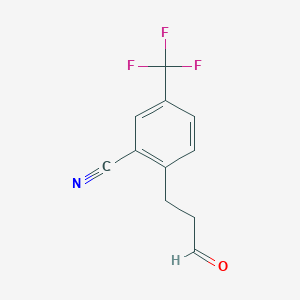
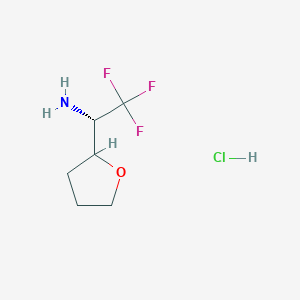
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
